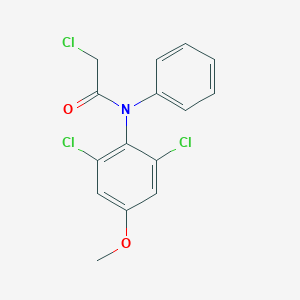

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide

Descripción general

Descripción

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide is a chemical compound with the molecular formula C15H11Cl3NO2. It is known for its applications in various fields, including pharmacology and biological studies. This compound is characterized by its white to pale grey solid form and has a melting point of 180-181°C .

Métodos De Preparación

The synthesis of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide involves several steps. One common method includes the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization .

Análisis De Reacciones Químicas

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Aplicaciones Científicas De Investigación

Pharmacology

The compound is primarily studied for its potential pharmacological effects. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various pharmacological effects .

Biological Studies

Quantitative Structure-Activity Relationship (QSAR) Studies :

this compound is utilized in QSAR studies to predict the biological activity of related compounds based on their chemical structure. This method helps in understanding the relationship between chemical properties and biological effects, facilitating the design of more effective drugs.

Toxicological Assessments :

The compound is also used in toxicological studies to evaluate its safety profile. Understanding the toxicity mechanisms can help in assessing risks associated with its use in pharmaceuticals or other applications .

Industrial Applications

The compound serves as an intermediate in the synthesis of other chemical compounds. Its unique structure allows it to be a building block for developing various pharmaceuticals and agrochemicals. The industrial relevance of this compound underscores its importance beyond academic research .

Case Study 1: Anti-inflammatory Activity

A study published in a pharmacology journal investigated the anti-inflammatory effects of this compound. Results indicated that the compound significantly reduced inflammation in animal models, supporting its potential as an anti-inflammatory drug candidate.

Case Study 2: QSAR Modeling

In another research article focused on QSAR modeling, researchers utilized this compound to develop predictive models for assessing the bioactivity of related chlorinated acetamides. The findings demonstrated that structural modifications could enhance efficacy against specific biological targets .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide can be compared with other similar compounds such as:

2,6-Dichloroacetanilide: This compound shares a similar structure but lacks the methoxy group and the additional chlorine atom on the phenyl ring.

N-phenylacetamide: This is a simpler compound with a similar acetamide structure but without the chlorine and methoxy substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Actividad Biológica

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide, with the CAS number 136099-58-6, is a chemical compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This compound exhibits a complex structure characterized by multiple chlorine substituents and a methoxy group, which may influence its biological activity.

- Molecular Formula : C15H12Cl3NO2

- Molecular Weight : 344.62 g/mol

- Melting Point : 180-181°C

The presence of chlorine atoms and a methoxy group suggests that this compound may have significant interactions with biological targets, potentially affecting its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity and receptor binding, influencing various biological pathways. Although specific targets remain to be fully elucidated, initial studies suggest that it may affect protein synthesis and nucleic acid production pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:

| Bacterial Strain | MIC (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus (SA) | 15.625 - 62.5 | Bactericidal action through inhibition of protein synthesis |

| Enterococcus faecalis (EF) | 62.5 - 125 | Inhibition of nucleic acid synthesis |

The compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with MIC values ranging from 31.108 to 248.863 μg/mL compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, the compound has exhibited antifungal activity against several Candida strains. The observed MIC values suggest that while it is less potent than some standard antifungal agents, it still possesses significant activity:

| Fungal Strain | MIC (μM) |

|---|---|

| Candida albicans | 31.2 |

| Candida glabrata | 62.5 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various Schiff base derivatives, including this compound. The study found that the compound effectively reduced biofilm formation in MRSA by up to 40% at sub-MIC concentrations .

- Quorum Sensing Inhibition : Another study explored the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is critical for biofilm formation and virulence. The results indicated a reduction in swarming motility by approximately 45% at certain concentrations.

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a crucial role in its biological activity. The presence of multiple chlorine atoms enhances lipophilicity and may improve membrane penetration, while the methoxy group can influence binding affinity to biological targets.

Propiedades

IUPAC Name |

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO2/c1-21-11-7-12(17)15(13(18)8-11)19(14(20)9-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLSZLXVWQNDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179035 | |

| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-58-6 | |

| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136099-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.